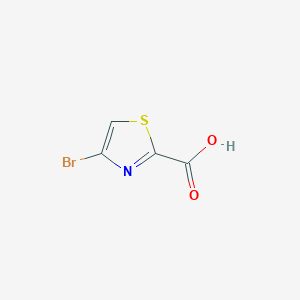

5-Bromo-N2-methylpyridine-2,3-diamine

カタログ番号 B1283442

CAS番号:

89415-54-3

分子量: 202.05 g/mol

InChIキー: BKWVCWSASGSHSS-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

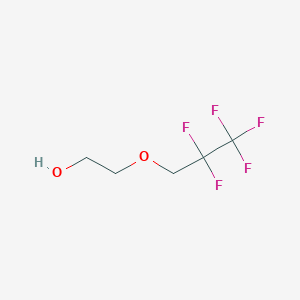

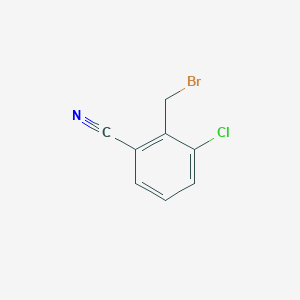

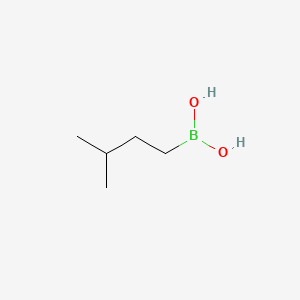

5-Bromo-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C6H8BrN3. It has a molecular weight of 202.05 Da . It can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride .

Synthesis Analysis

The synthesis of 5-Bromo-N2-methylpyridine-2,3-diamine involves palladium-catalyzed Suzuki cross-coupling reactions . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The InChI code for 5-Bromo-N2-methylpyridine-2,3-diamine is 1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) . The structure can be further analyzed using various computational chemistry tools.Physical And Chemical Properties Analysis

5-Bromo-N2-methylpyridine-2,3-diamine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .科学的研究の応用

Application in Chemical Synthesis

- Scientific Field : Chemical Kinetics and Catalysis .

- Summary of the Application : The compound is used in the bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester, a key step in the synthesis of imidazolinones . This process increases the polarity of the molecule by introducing bromine, activating the C–H bond of the alkane to obtain the bromine-substituted target product .

- Methods of Application : An online Raman analysis technique was used to study the mechanism underlying the synthesis. The raw material used was 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), with N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator .

- Results or Outcomes : The bromination reaction of MPE was found to be a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .

Safety And Hazards

特性

IUPAC Name |

5-bromo-2-N-methylpyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWVCWSASGSHSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N2-methylpyridine-2,3-diamine | |

Synthesis routes and methods

Procedure details

A suspension of (5-bromo-3-nitro-pyridin-2-yl)-methyl-amine (Stage 67.1.5, 4.58 g, 19.75 mmol) and tin dichloride dihydrate (Acros, Basel, Switzerland, 13.38 g, 59.3 mmol) in 200 ml of THF was heated at 70° C. for 220 min. The solvent was removed by evaporation and the residue taken in CH2Cl2 (100 ml) and 5 M aqueous NaOH (50 ml) and stirred until all the solid was dissolved. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and evaporated to give the title compound as a brown solid. (HPLC: tR 1.69 min (Method A); M+H=202, 204 MS-ES).

Name

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)

![(4aS,7aS)-octahydropyrrolo[3,4-b][1,4]oxazine](/img/structure/B1283387.png)